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Esculentin-2ISa

Cat. No.: B1576661
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2ISa is a novel antimicrobial peptide (AMP) identified from the skin of the endangered frog Odorrana ishikawae . As a key component of innate immune defense, this cationic peptide exhibits potent, broad-spectrum activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria such as Escherichia coli and Staphylococcus aureus , as well as the fungus Candida albicans . Notably, its efficacy extends to clinically relevant drug-resistant strains like methicillin-resistant S. aureus (MRSA) . Classified within the esculentin-2 family, this compound is a fundamental molecule for researching host-defense mechanisms and exploring new therapeutic strategies to combat antibiotic-resistant infections . Its primary mechanism of action is believed to involve disrupting microbial cell membranes, a common feature of many AMPs that reduces the likelihood of resistance development . Researchers can leverage this peptide to study microbial membrane interactions, innate immunity in amphibians, and the structure-activity relationships of host-defense peptides. A computed structure model (AF-F1T151-F1) is available via the RCSB PDB, providing a structural basis for further investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFSLIKGAAKLITKTVAKEAGKTGLELMACKVTNQC

Origin of Product

United States

Isolation, Identification, and Biosynthetic Pathways of Esculentin 2isa

Methodologies for Peptide Isolation from Rana ishikawae Skin Secretions

The isolation of Esculentin-2ISa from the skin secretions of Rana ishikawae (now Odorrana ishikawae) involves a multi-step process that begins with the collection of the secretions, followed by purification and characterization. nih.gov While the specific, detailed protocol for this compound is part of a broader study identifying multiple antimicrobial peptides, the general methodology follows established principles for the purification of peptides from natural sources.

The initial step typically involves the gentle stimulation of the frog's skin to induce the release of granular gland contents, which are rich in bioactive peptides. mdpi.com This is often followed by the extraction of the peptides from the collected secretions. A common subsequent step is the partial purification of the extract using solid-phase extraction, such as with Sep-Pak C18 cartridges, which separates the peptides from other components based on their hydrophobicity. mdpi.com

The primary technique for the high-resolution separation of peptides from the partially purified extract is reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com This method separates peptides based on their hydrophobicity, allowing for the isolation of individual peptides from a complex mixture. mdpi.com The fractions collected from the RP-HPLC are then screened for antimicrobial activity to identify those containing the peptides of interest. nih.gov In the case of the study on Odorrana ishikawae, fractions were tested for their ability to inhibit the growth of Escherichia coli. nih.gov

The following table outlines the general stages involved in the isolation of antimicrobial peptides from frog skin secretions:

StageDescription
Collection of Secretions Gentle stimulation of the frog's skin to induce the release of granular gland contents.
Extraction Extraction of the peptide-rich secretions, often with a solvent that preserves peptide integrity.
Partial Purification Use of solid-phase extraction (e.g., Sep-Pak C18 cartridges) to concentrate the peptide fraction.
RP-HPLC High-resolution separation of peptides using reversed-phase high-performance liquid chromatography.
Activity-Guided Fractionation Screening of the collected fractions for antimicrobial activity to identify the active peptides.

Molecular Cloning and Sequence Analysis of this compound Precursor cDNA

To understand the biosynthesis of this compound, molecular cloning techniques were employed to isolate and sequence the cDNA encoding its precursor protein. nih.gov This approach provides the amino acid sequence of the prepropeptide, which is the initial translation product that undergoes subsequent processing to yield the mature peptide.

The process begins with the extraction of total RNA from the skin of Odorrana ishikawae. This RNA is then used as a template for the synthesis of complementary DNA (cDNA) through reverse transcription. The cDNA library is then used for polymerase chain reaction (PCR) to amplify the specific precursor cDNA. The nucleotide sequence of the amplified cDNA is then determined, from which the amino acid sequence of the precursor protein is deduced. nih.gov

Analysis of the precursor cDNA for this compound revealed a characteristic structure common to many amphibian antimicrobial peptide precursors. nih.gov This structure is organized into distinct domains:

Signal Peptide: A sequence at the N-terminus that directs the precursor protein into the secretory pathway. nih.gov

N-terminal Acidic Spacer Domain: An acidic region of the peptide whose exact function can vary but is often involved in the correct folding and processing of the precursor. nih.gov

Processing Site: A specific amino acid sequence, in this case, a Lys-Arg motif, that is recognized by processing enzymes. nih.gov

Mature Peptide: The C-terminal portion of the precursor that corresponds to the final, biologically active this compound peptide. nih.gov

The general architecture of the this compound precursor is summarized in the table below:

Precursor DomainCharacteristics
Signal Peptide N-terminal sequence for secretion.
Acidic Spacer Negatively charged region preceding the mature peptide.
Processing Site Lys-Arg motif for enzymatic cleavage.
Mature Peptide C-terminal sequence of the active this compound.

Characterization of Endogenous Processing and Maturation of this compound

The mature, active form of this compound is generated from its larger precursor protein through a series of post-translational modifications. nih.govwikipedia.org This processing is a crucial step in the biosynthesis of many bioactive peptides.

The primary processing event is the proteolytic cleavage of the precursor protein at specific sites. The molecular cloning of the this compound precursor cDNA identified a Lys-Arg processing site immediately preceding the N-terminus of the mature peptide sequence. nih.gov This dibasic amino acid motif is a common recognition site for proprotein convertases, a family of enzymes that are responsible for the cleavage of many precursor proteins in the secretory pathway.

Following cleavage, the mature this compound peptide is released. Further post-translational modifications may occur, although the available information on this compound primarily highlights the proteolytic cleavage. nih.gov One of the defining features of Esculentin-2 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, which is formed by a disulfide bond between two cysteine residues. nih.govnih.gov This "Rana box" motif is a common feature in antimicrobial peptides from ranid frogs. imrpress.com The formation of this disulfide bond is another critical post-translational modification that is essential for the structure and function of the peptide.

The key steps in the processing and maturation of this compound are outlined below:

Processing StepDescription
Precursor Synthesis Translation of the this compound mRNA into the prepropeptide.
Signal Peptide Cleavage Removal of the N-terminal signal peptide upon entry into the secretory pathway.
Proteolytic Cleavage Excision of the mature peptide from the propeptide by cleavage at the Lys-Arg processing site.
Disulfide Bond Formation Formation of a disulfide bridge between two cysteine residues to create the C-terminal cyclic domain.

Molecular and Cellular Mechanisms of Action of Esculentin 2 Family Peptides

Investigation of Antimicrobial Mechanisms

The antimicrobial activity of Esculentin-2 peptides, including Esculentin-2ISa, is primarily attributed to their ability to interact with and disrupt bacterial cell membranes, a hallmark of many antimicrobial peptides (AMPs). imrpress.commdpi.com These peptides are generally cationic and amphipathic, properties that are crucial for their initial electrostatic attraction to the negatively charged components of microbial cell walls and subsequent insertion into the lipid bilayer. imrpress.commdpi.com

Bacterial Membrane Perturbation and Permeabilization Dynamics

Esculentin (B142307) family peptides exert their antimicrobial effects by causing dose-dependent perturbation and permeabilization of bacterial membranes. nih.gov This process is often rapid, with membrane disruption occurring within minutes of peptide exposure. nih.gov The interaction typically begins with the cationic peptide binding to the negatively charged bacterial surface. mdpi.com Following this initial binding, the peptide inserts into the membrane, leading to the formation of pores or local breakages. nih.govresearchgate.net This disruption of the membrane integrity leads to the leakage of intracellular contents and ultimately, cell death. imrpress.comresearchgate.net

Studies on related esculentin peptides have demonstrated that membrane permeation is a key mechanism. For instance, Esculentin(1-21) has been shown to injure the cytoplasmic membrane of Pseudomonas aeruginosa in a dose-dependent manner. nih.gov The degree of membrane damage correlates with the peptide concentration, suggesting that higher concentrations lead to larger membrane lesions, allowing for the leakage of bigger intracellular molecules. nih.gov The kinetics of this membrane perturbation are swift, with significant damage observed within the first 15 minutes of peptide addition. nih.gov

The process of membrane disruption by AMPs can be visualized using fluorescent probes that are normally excluded from intact cells but can enter cells with compromised membranes. nih.govfrontiersin.org This allows for the real-time monitoring of membrane permeabilization dynamics. The ultimate effect of this membrane perturbation is the dissipation of the membrane potential, a critical event that leads to cell death. frontiersin.org

Interaction with Lipopolysaccharide (LPS) and Teichoic Acid Components of Microbial Cell Walls

The cell walls of Gram-negative and Gram-positive bacteria are the initial points of contact for antimicrobial peptides. In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS), a potent endotoxin. nih.govnih.gov The cationic nature of Esculentin-2 family peptides facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of the lipid A component of LPS. nih.govnih.gov This interaction is crucial for the peptide to traverse the outer membrane and reach the inner cytoplasmic membrane. frontiersin.org The binding of AMPs to LPS can neutralize the endotoxic properties of LPS and destabilize the outer membrane, making it more permeable. nih.govnih.gov Aromatic amino acid residues within the peptide structure can also play a significant role in the binding and penetration of the LPS layer. nih.gov

In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan and teichoic acids. Teichoic acids are anionic polymers that provide a negative charge to the cell surface, serving as the primary binding sites for cationic AMPs. The interaction between the peptide and teichoic acids is a critical first step for the peptide to accumulate at the cell surface and subsequently disrupt the cytoplasmic membrane. mdpi.com

The ability of these peptides to bind to and neutralize LPS is also a key aspect of their immunomodulatory activity, as it can prevent the induction of a pro-inflammatory response by blocking the interaction of LPS with host immune receptors. nih.gov

Elucidation of Intracellular Target Interactions Leading to Microbial Cell Death

While membrane disruption is a primary mechanism of action for many antimicrobial peptides, there is growing evidence that some AMPs can translocate across the bacterial membrane without causing immediate lysis and then interact with various intracellular targets. researchgate.netjmbfs.orgmdpi.comnih.gov These intracellular activities can include the inhibition of nucleic acid synthesis (DNA and RNA), protein synthesis, and enzymatic activity. jmbfs.orgmdpi.comnih.gov

Once inside the bacterial cell, AMPs can bind to DNA and RNA, interfering with replication and transcription. mdpi.com Some peptides have been shown to inhibit protein synthesis by targeting ribosomes or other components of the translational machinery. mdpi.com Furthermore, AMPs can disrupt essential cellular processes such as cell division and cell wall synthesis from within the cell. jmbfs.orgnih.gov The targeting of multiple intracellular processes can be a highly effective antimicrobial strategy, potentially reducing the likelihood of resistance development. jmbfs.org Systematic approaches, such as proteome microarrays, have been used to identify the specific intracellular protein targets of some AMPs. nih.gov

Immunomodulatory Activities in In Vitro Cellular Models

Beyond their direct antimicrobial effects, many antimicrobial peptides, including those from the Esculentin-2 family, possess significant immunomodulatory properties. nih.govfrontiersin.org These peptides can influence the host immune response by modulating the production of cytokines and chemokines, thereby orchestrating both pro-inflammatory and anti-inflammatory responses. frontiersin.orgfrontiersin.org

Modulation of Cytokine and Chemokine Release by Immune Cells

Cytokines and chemokines are small signaling proteins that play a crucial role in cell-to-cell communication within the immune system. thermofisher.com Antimicrobial peptides can influence the release of these signaling molecules from various immune cells, such as macrophages, dendritic cells, and lymphocytes. nih.govfrontiersin.org

For example, some esculentin peptides have been shown to stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by mouse lymphoid cells. wikipedia.org IL-10 is a key regulator of the immune response, helping to control inflammation and prevent tissue damage. Conversely, some AMPs can also induce the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-12. nih.govmdpi.comnih.gov This dual capability allows these peptides to either enhance the inflammatory response to clear an infection or dampen it to prevent excessive inflammation.

Chemokines, a specific type of cytokine, are responsible for recruiting immune cells to sites of infection or inflammation. thermofisher.com AMPs can modulate the expression of chemokines, thereby influencing the migration of leukocytes. frontiersin.org For instance, some peptides can induce the production of chemokines that attract neutrophils, monocytes, and T cells to the site of infection. frontiersin.orgnih.gov

The specific pattern of cytokine and chemokine release can vary depending on the peptide, its concentration, the type of immune cell, and the presence of other stimuli like LPS.

Pathways Involved in Anti-Inflammatory and Pro-Inflammatory Responses

The immunomodulatory effects of antimicrobial peptides are mediated through their interaction with various cellular signaling pathways. frontiersin.org The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important signaling cascades involved in regulating the expression of pro-inflammatory genes, including those for cytokines and chemokines. frontiersin.orgscielo.br

Some AMPs can suppress inflammatory responses by inhibiting the activation of the NF-κB pathway. scielo.br This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the NF-κB transcription factor. By inhibiting NF-κB, these peptides can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.org

Conversely, some peptides can activate these same pathways to induce a pro-inflammatory response, which can be beneficial in clearing infections. nih.gov The ability of AMPs to modulate these key signaling pathways highlights their complex role in the host immune response.

Furthermore, the anti-inflammatory effects of some related compounds, like escin, have been linked to the glucocorticoid receptor (GR) signaling pathway. nih.gov Escin has been shown to increase the expression of the GR, which can then repress NF-κB-mediated gene expression. nih.gov While this has been observed with escin, it suggests a potential avenue for the anti-inflammatory actions of esculentin peptides that warrants further investigation.

Anti-Proliferative Mechanisms in Cancer Cell Lines

The anti-proliferative effects of the Esculentin-2 peptide family are a subject of growing interest. While specific data on this compound is not extensively detailed, studies on related peptides demonstrate potent activity against cancer cells, suggesting shared mechanisms such as the induction of cell death and disruption of essential cellular processes. Many antimicrobial peptides with anticancer properties exert their effects through electrostatic interactions with the negatively charged cancer cell membranes, leading to membrane disruption and subsequent cell death. frontiersin.org

Scientific investigation into whether this compound specifically induces apoptosis or necrosis in cancer cells is not widely documented. However, research on other members of the Esculentin-2 family provides evidence of cytotoxic activity. For instance, Esculentin-2CHa has been shown to possess high cytotoxic potency against human non-small cell lung adenocarcinoma A549 cells, while exhibiting low hemolytic activity against human erythrocytes, indicating a degree of selectivity for cancer cells. nih.gov

The broader category of antimicrobial peptides (AMPs), which includes the Esculentin family, is known to kill cancer cells through mechanisms that can include both apoptosis (programmed cell death) and necrosis (uncontrolled cell death resulting from membrane lysis). frontiersin.org Some peptides can permeabilize the mitochondrial membrane, releasing factors that trigger the apoptotic cascade. frontiersin.org Others act primarily by disrupting the plasma membrane, leading to necrotic cell death. frontiersin.org For example, some AMPs can trigger the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction, which leads to apoptosis. encyclopedia.pub

Disruption of the cell cycle is a key mechanism for inhibiting tumor growth. bdbiosciences.comdojindo.com The cell cycle is controlled by a series of checkpoints regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). biolegend.com Anti-cancer agents often work by arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), preventing the cell from dividing and proliferating. dojindo.comfrontiersin.org The anti-tumor activity of peptides like Esculentin-2CHa implies an underlying disruption of signaling pathways essential for cancer cell survival and proliferation, although the specific pathways have not been fully elucidated for this peptide family. nih.gov

Mechanisms of Islet Cell Function Modulation by Esculentin-2-Related Peptides

The Esculentin-2 family of peptides has demonstrated significant potential in modulating the function of pancreatic islet cells, particularly the insulin-secreting beta cells. While specific investigations into this compound's role are sparse, extensive research on Esculentin-2CHa has illuminated the key mechanisms involved.

Studies on the related peptide Esculentin-2CHa show that it stimulates insulin (B600854) secretion from clonal pancreatic beta-cells (BRIN-BD11) through a mechanism that involves membrane depolarization and a subsequent increase in intracellular calcium ([Ca2+]i). nih.govplos.orgnih.gov This process is fundamental to insulin exocytosis. The influx of glucose into the beta-cell leads to an increased ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels. youtube.com This closure prevents potassium from leaving the cell, causing the cell membrane to depolarize. The change in membrane potential opens voltage-dependent calcium channels, allowing an influx of extracellular Ca2+, which acts as the primary trigger for the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin. youtube.com

The insulin-releasing activity of Esculentin-2CHa was found to be reduced by diazoxide (B193173) (a KATP channel opener), verapamil (B1683045) (a voltage-dependent Ca2+ channel inhibitor), and the removal of extracellular calcium, confirming the involvement of this canonical pathway. nih.govnih.gov

Rational Design, Chemical Synthesis, and Structure Activity Relationship Sar Studies of Esculentin 2isa Analogues

Solid-Phase Peptide Synthesis Methodologies for Esculentin-2ISa and Its Analogues

The primary method for producing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS). biotage.comnih.gov This technique, pioneered by Bruce Merrifield, allows for the efficient and controlled assembly of amino acids into a peptide chain. biotage.com The process involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids. biotage.comnih.gov

A common approach for synthesizing this compound analogues is the Fmoc/tBu strategy. nih.govresearchgate.net In this method, the N-terminal amine of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base like piperidine (B6355638) before the next amino acid is added. researchgate.net The reactive side chains of the amino acids are protected by tert-butyl (tBu) based groups, which are stable to the Fmoc deprotection conditions. nih.gov

The synthesis process typically involves the following steps:

Resin Selection: A suitable resin, often a PEG-modified polystyrene resin like Rink Amide resin, is chosen to support the growing peptide chain. nih.govresearchgate.net

Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by coupling reagents such as TBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate/Hydroxybenzotriazole) or DIC/Oxyma Pure (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate). researchgate.netbiorxiv.org This activated amino acid then forms a peptide bond with the deprotected N-terminal amine of the peptide on the resin.

Deprotection: The Fmoc group is removed from the newly added amino acid, preparing the peptide chain for the next coupling cycle. researchgate.net

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA). biotage.com

The resulting crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. amazonaws.com

Strategies for Amino Acid Substitution and Truncation to Optimize Biological Activity

To enhance the therapeutic potential of this compound, researchers employ strategies of amino acid substitution and truncation to create analogues with improved properties. nih.govmdpi.comnih.gov These modifications aim to optimize factors like antimicrobial potency, selectivity towards target cells, and stability.

Amino Acid Substitution: This involves replacing one or more amino acids in the original peptide sequence with other natural or non-natural amino acids. mdpi.comnih.gov The choice of substitution is guided by the desire to alter specific physicochemical properties of the peptide, such as:

Hydrophobicity: Modifying the hydrophobicity of the peptide can influence its interaction with cell membranes. mdpi.com For instance, replacing a less hydrophobic residue with a more hydrophobic one can enhance membrane disruption. frontiersin.org

Charge: The net positive charge of antimicrobial peptides is crucial for their initial electrostatic interaction with negatively charged bacterial membranes. imrpress.com Substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine can increase the net positive charge and potentially enhance antimicrobial activity.

Helicity: The tendency of the peptide to form an α-helical structure upon interacting with membranes is important for its function. nih.gov Substitutions can be made to either stabilize or destabilize this helical conformation to study its effect on activity.

Truncation: This strategy involves removing amino acids from either the N-terminus or the C-terminus of the peptide. nih.govnih.gov The goal is to identify the minimal active region of the peptide, which can lead to the development of shorter, more cost-effective analogues that retain or even have improved activity. For example, studies on Esculentin-2CHa, a related peptide, showed that removing the N-terminal hexapeptide abolished its activity against Staphylococcus aureus and significantly reduced its potency against other bacteria. nih.gov This highlights the importance of this region for its antimicrobial function.

The table below presents a hypothetical example of how amino acid substitution and truncation could be applied to a parent peptide to study the structure-activity relationship.

Peptide IDSequence ModificationRationale
This compound (Parent)GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCOriginal peptide sequence. nih.gov
Analogue 1A FSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCInvestigate the role of the first amino acid by substituting Glycine with Alanine.
Analogue 2GFSSIFRGVAKFASA GLGKDLAKLGVDLVACKISKQCReplace Lysine with Alanine to study the impact of charge reduction.
Analogue 3GFSSIFRGVAKFASKGLGTruncated version to identify the minimal active domain.

Impact of C-Terminal Amidation on Peptide Conformation and Efficacy

A common post-translational modification found in many naturally occurring peptides, including some Esculentin (B142307) analogues, is C-terminal amidation. nih.govqyaobio.com This modification, where the C-terminal carboxylic acid group is replaced by an amide group, can have a profound impact on the peptide's structure and biological activity. qyaobio.comlifetein.com

The primary effects of C-terminal amidation include:

Neutralization of Negative Charge: The C-terminal carboxyl group is negatively charged at physiological pH. Amidation neutralizes this charge, which can enhance the peptide's interaction with negatively charged bacterial membranes. qyaobio.comresearchgate.net

Increased Stability: The amide bond at the C-terminus can confer resistance to degradation by carboxypeptidases, thereby increasing the peptide's half-life in biological systems. qyaobio.comlifetein.com

Conformational Stabilization: C-terminal amidation can help to stabilize the peptide's secondary structure, such as an α-helix. This is thought to be due to the removal of the negative charge and the potential for additional hydrogen bonding. researchgate.netbiorxiv.org A stable helical conformation is often crucial for the membrane-disrupting activity of antimicrobial peptides. biorxiv.org

The following table summarizes the general impact of C-terminal amidation on peptide properties.

PropertyEffect of AmidationReference
Net ChargeIncreases positive charge by neutralizing the C-terminal negative charge. qyaobio.comresearchgate.net
StabilityIncreases resistance to enzymatic degradation by carboxypeptidases. qyaobio.comlifetein.com
ConformationCan stabilize α-helical structures. researchgate.netbiorxiv.org
Biological ActivityOften enhances antimicrobial and anticancer efficacy. nih.govcore.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov In the context of this compound analogues, QSAR can be a powerful tool for predicting the activity of newly designed peptides and for guiding the synthesis of more potent and selective analogues. spu.edu.sy

The general form of a QSAR model is: Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org

The process of developing a QSAR model typically involves:

Data Set Preparation: A set of this compound analogues with known biological activities (e.g., MIC values against a specific bacterium) is compiled. amazonaws.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each peptide in the data set. These descriptors quantify various aspects of the peptide's structure, such as:

Lipophilic parameters: Like the partition coefficient (log P), which describes the peptide's hydrophobicity. srmist.edu.in

Electronic parameters: Such as the distribution of charges and dipole moments. srmist.edu.in

Steric parameters: Related to the size and shape of the peptide. srmist.edu.in

Topological descriptors: Which describe the connectivity of atoms in the molecule. japsonline.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or genetic algorithms (GA), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. japsonline.comjbclinpharm.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. jbclinpharm.org

While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are widely applied in antimicrobial peptide research. science.gov For instance, a study on Rana box peptides used a linear QSAR model with the Sideways Asymmetry Moment (SAM) as a descriptor to predict MIC values against E. coli. amazonaws.com Such models can help to identify the key structural features that govern the antimicrobial activity of these peptides, thereby facilitating the rational design of more effective this compound analogues.

Development of Peptidomimetics and Non-Peptide Analogues Inspired by this compound

While peptide-based drugs have many advantages, they can also have limitations, such as susceptibility to proteolytic degradation and poor oral bioavailability. nih.gov To overcome these challenges, researchers are exploring the development of peptidomimetics and non-peptide analogues inspired by the structure and function of this compound. nih.govsymeres.com

Peptidomimetics are compounds that mimic the essential structural features (the pharmacophore) of a natural peptide, allowing them to interact with the same biological target and elicit a similar biological effect. nih.gov The design of peptidomimetics often involves modifying the peptide backbone to make it more resistant to enzymatic cleavage while retaining the crucial side-chain orientations.

Strategies for creating peptidomimetics include:

Amide Bond Isosteres: Replacing the scissile amide bonds in the peptide backbone with non-natural linkages that are resistant to proteases. symeres.com Examples include the use of 1,2,3-triazoles to replace trans-amide bonds. symeres.com

Conformational Constraints: Introducing cyclic structures or other conformational locks to fix the peptide in its bioactive conformation. nih.gov This can enhance binding affinity and selectivity.

Scaffold-Based Design: Using a non-peptide scaffold to orient the key pharmacophoric elements in a similar three-dimensional arrangement as the original peptide. csic.es

Non-Peptide Analogues: This approach moves further away from the peptide structure, aiming to create small molecules that mimic the function of this compound. These compounds are designed based on the understanding of the key interactions between the peptide and its target, such as the bacterial membrane. The goal is to develop orally available drugs with improved pharmacokinetic properties.

While the direct development of peptidomimetics and non-peptide analogues specifically from this compound is an emerging area, the principles are well-established in medicinal chemistry. csic.es The structure-activity relationship data obtained from the study of this compound analogues provides the foundational knowledge required for the rational design of these novel therapeutic agents.

Preclinical Research Methodologies and Functional Evaluation of Esculentin 2 Family Peptides

In Vitro Assay Systems for Antimicrobial and Anti-Cancer Activity Profiling

In vitro assays are fundamental in the initial screening and characterization of the biological activities of Esculentin-2 peptides. These assays provide essential data on the potency and selectivity of the compounds before they are considered for further preclinical development.

The antimicrobial efficacy of Esculentin-2 peptides is primarily quantified by determining their Minimal Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. qlaboratories.comlitfl.com This is a standard method for assessing the potency of a new antimicrobial compound against a panel of pathogenic bacteria and fungi. qlaboratories.com Standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are often employed to ensure reproducibility and comparability of results. qlaboratories.comeucast.org These evaluations typically involve broth microdilution or agar (B569324) dilution methods. qlaboratories.comscielo.br

Peptides belonging to the Esculentin-2 family have demonstrated broad-spectrum growth inhibition against a variety of microorganisms. science.govscience.gov For instance, Esculentin-2ISa has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Candida albicans. science.govresearchgate.net Similarly, other members of the Esculentin-2 family, such as Esculentin-2HYba1 and Esculentin-2HYba2, exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

To complement MIC data, time-kill kinetic assays are performed to understand the dynamic relationship between the peptide concentration and the rate of microbial killing. emerypharma.com These assays measure the decrease in the number of viable bacteria over time in the presence of the antimicrobial agent. emerypharma.com An agent is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL of the initial inoculum. emerypharma.com Studies on Esculentin-2 peptide analogs have shown rapid bactericidal activity, with killing times as short as 10-15 minutes. nih.gov This rapid action is a desirable characteristic for antimicrobial agents, as it can reduce the likelihood of resistance development.

Table 1: Representative Antimicrobial Activity (MIC) of Esculentin-2 Family Peptides

Microorganism Peptide MIC (µM) Reference
Escherichia coli This compound Broad-spectrum activity noted science.govresearchgate.net
Staphylococcus aureus This compound Broad-spectrum activity noted science.govresearchgate.net
Methicillin-resistant S. aureus (MRSA) This compound Broad-spectrum activity noted science.govresearchgate.net
Bacillus subtilis This compound Broad-spectrum activity noted science.govresearchgate.net
Candida albicans This compound Broad-spectrum activity noted science.govresearchgate.net
Gram-positive bacteria (general) Esculentin-2HYba analogs Potent activity noted nih.gov
Gram-negative bacteria (general) Esculentin-2HYba analogs Potent activity noted nih.gov
Pseudomonas aeruginosa Esculentin(1-21) 4 µM nih.gov

Note: Specific MIC values for this compound are not always detailed in publicly available literature, but its broad-spectrum activity is consistently reported. Data for related Esculentin (B142307) peptides are included for context.

While potent antimicrobial activity is desired, the therapeutic potential of a peptide is also contingent on its safety profile, specifically its effect on host cells. Cell line-based assays are employed to determine the cytotoxicity of Esculentin-2 peptides against mammalian cells. researchgate.net Common methods include the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. scielo.brjapsonline.com In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. japsonline.comjournalagent.com

The data from these assays are used to calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which is the concentration of the peptide that causes a 50% reduction in cell viability. scielo.br This is often tested against various cell types, including normal cell lines (e.g., Vero cells) and cancer cell lines (e.g., HeLa, MCF-7, HepG2). nih.govscielo.brjapsonline.com For example, Esculentin-2HYba peptides have been evaluated for their cytotoxicity against Hep3B cancer cells. nih.gov

The therapeutic or selectivity index (SI) is a critical parameter derived from these studies. It is calculated as the ratio of the peptide's cytotoxicity (e.g., CC50 or hemolytic concentration) to its bioactivity (e.g., MIC). nih.govcpu-bioinfor.org A higher selectivity index indicates greater selectivity for microbial cells over host cells, which is a key predictor of a compound's potential for safe therapeutic use. nih.gov Studies on Esculentin-2 analogs have revealed that they are more selective towards bacteria than mammalian cells, highlighting their therapeutic potential. nih.gov

Table 2: Example of Cytotoxicity and Selectivity Index Data for an Esculentin Family Peptide

Cell Line Assay Parameter Value Selectivity Index (Example Calculation) Reference
Hep3B (Hepatocellular carcinoma) Cytotoxicity Assay Potential Inhibition Noted - - nih.gov
Human Red Blood Cells Hemolysis Assay Hemolytic Potential Unaltered by amidation >10 (Bacteria vs. Mammalian Cells) nih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. frontiersin.org The ability of a novel antimicrobial agent to disrupt or eradicate established biofilms is a significant advantage. Biofilm disruption assays are conducted to evaluate this property. scielo.br

These assays typically involve growing microbial biofilms on surfaces like 96-well microtiter plates. scielo.brnih.gov After a set period of incubation to allow for biofilm formation, the planktonic (free-floating) cells are removed, and the established biofilm is treated with the peptide. scielo.br The effect of the treatment is quantified by various methods, such as staining the remaining biofilm biomass with crystal violet or determining the number of viable cells within the biofilm by plating. scielo.br A related peptide, Esculentin(1-21), has demonstrated the ability to both inhibit the regrowth of cells from a treated biofilm and eliminate existing biofilm cells of Pseudomonas aeruginosa. nih.gov The concentration required to kill biofilm-embedded bacteria, known as the minimal bactericidal concentration for biofilms (MBCb), is often significantly higher than the MIC for planktonic cells. nih.gov

In Vivo Animal Models for Preclinical Efficacy Assessment

Following promising in vitro results, the evaluation of Esculentin-2 peptides progresses to in vivo animal models to assess their efficacy and behavior in a complex biological system.

Murine (mouse) models are frequently used to evaluate the in vivo efficacy of antimicrobial agents. These models can be designed to mimic various types of human infections. For example, a systemic infection can be induced by intraperitoneal injection of a pathogen, while a localized infection might be established in the thigh or a skin wound. Following the establishment of infection, the animals are treated with the peptide, and outcomes such as survival rate, bacterial load in target organs (e.g., spleen, liver, blood), and inflammatory markers are monitored. These studies are critical for determining if the in vitro antimicrobial activity of a peptide like this compound translates to a therapeutic effect in a living organism.

Interestingly, some antimicrobial peptides from the Esculentin family have been investigated for functions beyond fighting infection, including roles in metabolic regulation. Rodent models, including both mice and rats, are instrumental in this area of research. cam.ac.uknih.govresearchgate.net The diet-induced obesity (DIO) model is particularly relevant. criver.comwikipedia.orgunav.edu In this model, animals, often C57BL/6 mice, are fed a high-fat diet for an extended period, leading to the development of obesity, insulin (B600854) resistance, and glucose intolerance, which are hallmarks of human metabolic syndrome. criver.commdpi.com

Researchers have used these models to investigate the effects of Esculentin-2 peptides on metabolic parameters. For instance, studies on Esculentin-2CHa, a related peptide, have shown that its administration to high-fat-fed mice can improve glucose tolerance and stimulate insulin secretion. nih.gov Chronic administration of an analog, [L28K]esculentin-2CHa, resulted in improved glucose tolerance and insulin secretion without significant effects on body weight. nih.gov These findings, obtained in well-established rodent models of metabolic dysfunction, suggest that peptides from the Esculentin-2 family, potentially including this compound, may have therapeutic applications in metabolic diseases. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Esculentin-2CHa
[L28K]esculentin-2CHa
Esculentin-2HYba1
Esculentin-2HYba2
Esculentin(1-21)
Escherichia coli
Staphylococcus aureus
Methicillin-resistant S. aureus (MRSA)
Bacillus subtilis
Candida albicans
Pseudomonas aeruginosa
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide)

Assessment of Peptide Performance in Wound Healing Animal Models

The evaluation of Esculentin-2 family peptides, including this compound, in promoting wound healing is a critical area of preclinical research. While direct studies on this compound's wound healing capabilities are not extensively detailed in the available literature, research on closely related esculentin peptides provides a framework for the methodologies used. For instance, a study on Esculentin-1a(1-21)NH2, a related frog-skin-derived peptide, utilized a full-thickness excision model in mice to assess its wound healing efficacy. nih.gov This common model involves creating a standardized circular, full-thickness skin wound on the dorsal side of the animal, often a rat or mouse. nih.govusamv.ro The site is chosen because it is difficult for the animal to reach, preventing interference with the wound site. usamv.ro

The performance of the peptide is then evaluated through a combination of macroscopic and microscopic assessments over time. usamv.roimavita.com

Key Methodologies and Parameters:

Macroscopic Observation: This involves daily monitoring and calibrated photography of the wound. imavita.com The primary endpoint is the rate of wound closure, often calculated as a percentage of the original wound area. mdpi.com

Histological Analysis: On specific post-operative days (e.g., day 7 and 14), tissue samples from the wound site are collected for histological examination. usamv.ro Staining techniques like Hematoxylin and Eosin (H&E) and Masson's trichrome are used to assess key features of healing. mdpi.com

Immunohistochemistry: This technique is used to quantify the expression of specific proteins crucial to the healing process. Common markers include:

Collagen Deposition: Increased collagen is indicative of tissue remodeling and scar formation. nih.gov

Angiogenesis Markers: The formation of new blood vessels is critical for healing. This is assessed by measuring the expression of markers like CD31 (platelet endothelial cell adhesion molecule-1). nih.gov

Cell Proliferation Markers: Proliferating cell nuclear antigen (PCNA) is used to evaluate the rate of cell division and tissue regeneration at the wound site. nih.gov

In a study on a murine pressure ulcer model, the efficacy of a synthetic host defense peptide, TCP-25, was evaluated by applying it in a hydrogel and monitoring the reduction in bacterial luminescence from an engineered S. aureus strain over several days. frontiersin.org Such infection models, including those using polymicrobial biofilms, are particularly relevant for antimicrobial peptides like this compound, as they can assess the dual benefit of microbial clearance and promotion of tissue repair. plos.org Diabetic mouse models are also employed, as diabetes impairs the natural healing process, providing a robust system to test the efficacy of healing promoters. mdpi.com

Below is a table summarizing typical methodologies used in wound healing animal models, which are applicable for evaluating peptides like this compound.

Methodology Purpose Typical Measurements / Observations Common Animal Models
Excisional/Incisional Wounding To create a standardized full-thickness skin defect. nih.govWound diameter, surface area, rate of closure. imavita.comMice, Rats. nih.govusamv.ro
Macroscopic & Photographic Analysis To track the gross morphological changes and speed of healing. imavita.comPercentage of wound closure over time, scab formation, re-epithelialization. mdpi.comMice, Rats, Pigs. nih.govcambridgemedia.com.au
Histopathology (H&E, Masson's Trichrome) To examine the microscopic structure of the healing tissue. mdpi.comInflammatory cell infiltration, granulation tissue formation, collagen deposition, epidermal regeneration. usamv.romdpi.comMice, Rats. mdpi.com
Immunohistochemistry (IHC) To quantify the expression of key proteins involved in healing. mdpi.comCD31 (angiogenesis), PCNA (proliferation), MMP9 (remodeling). nih.govmdpi.comMice, Rats. nih.gov
Infection Models (Bioluminescent Bacteria) To assess antimicrobial efficacy within the wound environment. frontiersin.orgReduction in bacterial load (CFU counts or luminescence). frontiersin.orgmdpi.comMice. frontiersin.org
Biomechanical Testing To measure the functional strength of the healed tissue. mdpi.comTensile strength of the scar tissue. mdpi.comRats. mdpi.com

Advanced In Vitro and Ex Vivo Models for Preclinical Evaluation

To bridge the gap between traditional 2D cell cultures and in vivo animal studies, advanced models that more accurately replicate human physiology are increasingly utilized. nih.gov

Organ-on-a-chip (OOC) systems are microfluidic devices that contain living cells in continuously perfused, micrometer-sized chambers to model the physiology of a human organ. core.ac.uk These systems can recreate the crucial structural and functional aspects of tissues, such as the epithelial-endothelial barrier in the lung. columbia.edu For a peptide like this compound, a "skin-on-a-chip" or "lung-on-a-chip" model could offer a platform to study its interaction with human tissues in a dynamic and controlled environment. core.ac.ukcolumbia.edu OOCs allow for real-time, non-invasive monitoring of cellular behavior and the tissue microenvironment in response to the peptide. core.ac.uk They are particularly valuable for modeling systemic diseases and the interplay between different organs, which is a limitation of animal models. columbia.edu

Organoids are three-dimensional, self-organizing structures derived from stem cells that can recapitulate the architecture and function of an organ in vitro. nih.govcapes.gov.br Organoid technology has been applied to model various organs, including the intestine, lung, liver, and skin. nih.govcapes.gov.br These models are instrumental in studying host-pathogen interactions, making them highly relevant for evaluating antimicrobial peptides. capes.gov.brbmbreports.org For example, intestinal organoids can be co-cultured with microbes to study the peptide's effect on both the pathogen and the host epithelial cells, including the production of endogenous antimicrobial peptides and cytokines. bmbreports.orguevora.pt Lung organoids have been used to model infections and capture differences in inflammatory responses, such as the expression of cytokines and antimicrobial peptides. nih.gov The use of patient-derived organoids further allows for personalized disease modeling and efficacy testing of therapeutic candidates like this compound. capes.gov.br

Comparative Analysis of this compound with Other Antimicrobial Peptides and Bioactive Compounds

This compound belongs to the esculentin-2 family of peptides and was identified from the skin of the endangered frog Odorrana ishikawae. researchgate.net Its performance is often benchmarked against other natural and synthetic antimicrobial peptides (AMPs) to gauge its therapeutic potential. Such comparative analyses typically focus on the spectrum and potency of antimicrobial activity. nih.gov

A study characterizing peptides from Odorrana ishikawae reported that this compound, along with others like brevinin-2ISa and nigrocin-2ISb, possessed a broad spectrum of growth inhibition against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Candida albicans. researchgate.net

In a broader comparative study, a fragment of a related peptide, Esculentin-1b [Esc(1-18)], was analyzed alongside temporins and bombinin H2 against multidrug-resistant nosocomial bacteria. nih.gov Esc(1-18) was found to be the most potent peptide against the Gram-negative species (Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Acinetobacter baumannii), being bactericidal at concentrations of 0.5 to 1 μM. nih.gov Notably, its activity against these Gram-negative bacteria was partially preserved in the presence of 40% human serum, a significant advantage over many other peptides whose efficacy is inhibited by serum components. nih.gov

The following table provides a comparative overview of the minimal inhibitory concentrations (MIC) for various AMPs against common pathogens, illustrating how a peptide like this compound is evaluated relative to its peers.

Peptide Target Organism MIC (μM) Key Finding Reference
Esculentin-1b(1-18) P. aeruginosa0.5 - 1Highly potent against Gram-negative bacteria. nih.gov
Esculentin-1b(1-18) S. aureus8 - 32Less active against Gram-positive bacteria compared to Gram-negative. nih.gov
Temporin A S. aureus3 - 6More active against Gram-positive bacteria. nih.gov
Temporin A P. aeruginosa>48Activity highly inhibited in serum. nih.gov
Bombinin H2 P. aeruginosa3 - 12Broad activity, but inhibited by serum. nih.gov
RP556 (Synthetic) S. aureus2-4 µg/mLHigh broad-spectrum activity with low cytotoxicity. nih.gov
Cap18 (Cathelicidin) Gram-negative bacteriaLow µg/mL rangeShowed the most efficient antimicrobial activity of all tested AMPs in the study. plos.org
Melittin S. aureusNot specifiedPotent AMP, but known for hemolytic activity. frontiersin.org

Note: MIC values can vary based on the specific strain and assay conditions. The table is for comparative illustration.

Methodologies for Investigating Peptide Stability and Biostability in Research Matrices

The therapeutic potential of a peptide like this compound is heavily dependent on its stability in biological environments. Peptides are susceptible to degradation by proteases found in plasma, serum, and tissues. nih.gov Therefore, evaluating their stability is a cornerstone of preclinical assessment.

Several methodologies are employed to enhance and measure peptide stability:

Chemical Modifications: To improve resistance to proteolytic cleavage, peptides are often chemically modified. Common strategies include:

D-Amino Acid Substitution: Swapping natural L-amino acids with their D-enantiomers at specific positions can make the peptide unrecognizable to proteases, thereby increasing its half-life. mdpi.comnih.gov

Cyclization: Creating a cyclic structure, either through head-to-tail linkage or side-chain stapling (e.g., via disulfide bonds), can sterically hinder proteases from accessing cleavage sites. acs.orgnih.gov Esculentin-2 peptides naturally contain a C-terminal cyclic domain, which contributes to their stability. nih.gov

Polymer Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) can shield the peptide from enzymatic degradation. acs.org

Stability Assays: The biostability of the peptide is tested by incubating it in relevant biological matrices and measuring its concentration over time.

Incubation in Serum/Plasma: The peptide is incubated in human or animal serum/plasma at physiological temperature (37°C). nih.gov Aliquots are taken at various time points.

Incubation in Simulated Gastric/Intestinal Fluids (SGF/SIF): For orally administered peptides, stability is assessed in simulated digestive fluids containing enzymes like pepsin and pancreatin. acs.org

Quantification: The remaining intact peptide is typically quantified using High-Performance Liquid Chromatography (HPLC). nih.gov The results are often reported as the peptide's half-life (t1/2) in that specific matrix. acs.org

The primary structure of a peptide is the main determinant of its stability. sigmaaldrich.com Peptides with certain amino acid sequences, such as Asp-Pro, are more prone to hydrolysis. sigmaaldrich.com Storing peptides in a lyophilized (freeze-dried) state at low temperatures (–20 °C or –80 °C) is the standard method to prevent degradation before experimental use. sigmaaldrich.com

Emerging Research Themes and Future Directions for Esculentin 2isa Research

Exploration of Novel Delivery Systems for Enhanced Research Applications (e.g., Nanoparticle Conjugation)

A significant hurdle in the research application of antimicrobial peptides (AMPs) like Esculentin-2ISa is their susceptibility to degradation and the challenge of delivering them effectively to a target site. nih.gov To address this, researchers are exploring novel delivery systems, with nanoparticle conjugation being a primary focus. The goal of these systems is to protect the peptide from the external environment, particularly from enzymatic degradation, and to potentially increase its local concentration. nih.govdrug-dev.com

Gold nanoparticles (AuNPs) have garnered considerable attention due to their stability, biocompatibility, and low chemical reactivity. nih.gov Research on a related peptide, Esculentin-1a, has shown that conjugation to AuNPs is a viable strategy to optimize its biological properties. nih.gov This approach could theoretically be applied to this compound to enhance its stability and delivery in various research models.

Beyond gold, a variety of other nanoparticle-based systems are being investigated for peptide delivery. drug-dev.com These systems are designed to improve the solubility and permeability of peptides, protecting them from the harsh conditions of biological systems, such as enzymatic activity and pH variations. drug-dev.com

Table 1: Overview of Nanoparticle Delivery Systems for Peptide Research

Delivery System Description Potential Research Application for this compound
Gold Nanoparticles (AuNPs) Stable, biocompatible metallic nanoparticles that can be conjugated to peptides. nih.gov Enhance stability and local concentration at target sites. nih.gov
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds. drug-dev.com Protect the peptide from degradation and facilitate cellular uptake.
Solid Lipid Nanoparticles (SLN) Nanoparticles made from solid lipids, offering high stability. drug-dev.com Improve peptide stability and control its release profile.
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. drug-dev.com Enhance the solubility and absorption of the peptide.
Exosomes Natural, cell-derived vesicles that can transport biomolecules between cells with high biocompatibility. nih.gov Serve as a natural and non-immunogenic carrier for targeted delivery. nih.gov
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers that can encapsulate peptides. mdpi.com Enable targeted delivery and controlled, sustained release of the peptide. mdpi.com

Computational Approaches for De Novo Peptide Design Inspired by this compound Motifs

Recent advances in computational biology are providing powerful tools for the rational design of new peptides. nih.gov These de novo design approaches use the structural and physicochemical properties of known peptides, such as this compound, as templates to generate novel sequences with optimized characteristics. advancedsciencenews.com The process involves using specialized software and algorithms to predict how a peptide will fold, interact with biological membranes, and exert its activity. nih.govbiophysics.org

For this compound, key motifs that could inform computational design include its amino acid sequence, net positive charge, hydrophobicity, and its propensity to form an amphipathic alpha-helical structure. imrpress.com By manipulating these features in silico, researchers can aim to:

Enhance Potency: Design peptides with stronger antimicrobial activity than the natural template.

Improve Selectivity: Create peptides that are more active against microbial cells while having lower cytotoxicity towards mammalian cells.

Increase Stability: Modify the peptide backbone to make it more resistant to proteases.

This in silico approach accelerates the discovery process, allowing for the screening of vast numbers of potential peptide variants before committing to costly and time-consuming chemical synthesis and laboratory testing. advancedsciencenews.combiophysics.org

Investigating Potential Synergistic Effects of this compound with Other Research Compounds

A promising area of antimicrobial research is combination therapy, where an AMP is used in conjunction with a conventional antibiotic. nih.gov This strategy can enhance the efficacy of the antibiotic, potentially resensitizing resistant bacterial strains. nih.govplos.org The mechanism often involves the AMP disrupting the bacterial membrane, which facilitates the entry of the antibiotic into the cell to reach its intracellular target. nih.gov

While specific studies on the synergistic effects of this compound are not yet available, research on other esculentin (B142307) derivatives provides a strong rationale for this line of inquiry. For instance, a derivative of Esculentin-1a, known as Esc(1-21)-1c, has been shown to act synergistically with the antibiotic aztreonam (B1666516) to inhibit the growth of Pseudomonas aeruginosa. nih.gov Other studies have demonstrated that various AMPs can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics like penicillin, ampicillin, and erythromycin (B1671065) against multidrug-resistant bacteria. nih.gov It has also been noted that the human AMP LL-37 can synergize with other compounds. science.govscience.gov Investigating the potential of this compound to act in synergy with different classes of antibiotics could be a critical step in evaluating its research potential against challenging pathogens.

Table 2: Examples of Synergistic Activity between Antimicrobial Peptides and Antibiotics

Antimicrobial Peptide (or derivative) Antibiotic Target Organism Observed Effect
Esc(1-21)-1c (Esculentin-1a derivative) Aztreonam Pseudomonas aeruginosa Synergistic inhibition of growth and killing of cells. nih.gov
Trp-containing AMPs Penicillin, Ampicillin Multidrug-resistant Staphylococcus epidermidis 16 to 64-fold reduction in antibiotic MIC. nih.gov
Trp-containing AMPs Erythromycin Multidrug-resistant Staphylococcus epidermidis 16 to 32-fold reduction in antibiotic MIC. nih.gov
Peptide YS12 Ciprofloxacin E. coli Significant synergistic effect with a Fractional Inhibitory Concentration Index (FICI) of 0.157. mdpi.com
Peptide YS12 Oxacillin E. coli & S. aureus Synergistic effect with FICI values from 0.325 to 0.415. mdpi.com

Addressing Challenges in Peptide Research for Translational Applications (e.g., Enzymatic Degradation in Model Systems)

One of the most significant challenges hindering the translational potential of peptide-based compounds is their inherent instability in biological systems. nih.gov Peptides like this compound are susceptible to rapid degradation by proteases present in the bloodstream and tissues, leading to a short half-life and reduced efficacy in model systems. drug-dev.comencyclopedia.pub This enzymatic degradation is a major hurdle that must be overcome for their development in further research applications. nih.govnih.gov

Several strategies are being actively researched to address this challenge:

Chemical Modification: One approach involves substituting the standard L-amino acids in the peptide sequence with non-coded or D-amino acids. This was successfully demonstrated with a derivative of Esculentin-1a, Esc(1-21), making the peptide less recognizable to degradative enzymes. nih.gov

Structural Modification: Creating modified versions of a peptide can improve stability. For example, the peptide AG-30/5C was developed by replacing five residues of the parent peptide AG-30, resulting in a compound that was stable in a saline solution for at least 12 months at 5°C, unlike its predecessor. nih.gov

Encapsulation: As discussed in section 7.1, using delivery systems like nanoparticles can physically shield the peptide from enzymatic attack, thereby increasing its stability and bioavailability in a model system. nih.govdrug-dev.com

Unexplored Biological Activities and Target Identification for this compound in Model Systems

The primary characterized activity of this compound is its broad-spectrum growth inhibition of microorganisms, including E. coli, S. aureus, methicillin-resistant S. aureus (MRSA), B. subtilis, and C. albicans. science.govresearchgate.netresearchgate.net The presumed mechanism of action, typical for many AMPs, involves the disruption of the microbial cell membrane. researchgate.netimrpress.com However, the full extent of its biological activities and the specific molecular targets remain largely unexplored.

Future research could focus on several key areas:

Target Identification: While membrane permeabilization is a known mechanism for AMPs, some peptides can also translocate into the cell and interfere with intracellular processes such as DNA replication, protein synthesis, or enzymatic activity. nih.gov Detailed studies are needed to identify the specific molecular components of microbial cells that this compound interacts with.

Anti-biofilm Activity: Many chronic infections are associated with bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics. Research on a related peptide from the same frog, Palustrin-2ISb, has investigated its ability to inhibit or eradicate bacterial biofilms. mdpi.com A similar investigation into this compound could reveal a valuable research application.

Immunomodulatory Effects: Beyond direct killing of microbes, many frog-skin AMPs have been found to modulate the host's immune response. nih.gov Investigating whether this compound can influence cytokine production, immune cell migration, or other immunological pathways in model systems could uncover novel activities.

The exploration of these emerging themes will be crucial in fully elucidating the scientific value and potential research applications of this compound.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the antimicrobial efficacy of Esculentin-2ISa in vitro?

  • Methodological Answer : Standardized protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Use positive controls (e.g., polymyxin B) and negative controls (sterile media) to validate results. Ensure peptide purity (>95% via HPLC) and stability (e.g., avoid repeated freeze-thaw cycles). Data should include bacterial strain specifics (ATCC codes), growth conditions (pH, temperature), and statistical analysis of triplicate experiments .
  • Data Presentation : Tabulate MIC values (µg/mL) for Gram-positive vs. Gram-negative strains, with footnotes detailing deviations from CLSI guidelines.

Q. How should structural characterization of this compound be conducted to confirm its bioactive conformation?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze secondary structure in membrane-mimetic environments (e.g., SDS micelles). Pair with mass spectrometry (MALDI-TOF) for molecular weight validation. Compare results to computational models (e.g., molecular dynamics simulations) to infer structure-activity relationships .
  • Data Presentation : Include CD spectra (wavelength vs. ellipticity) and alignment with predicted α-helical regions.

Q. What in vitro toxicity assays are critical for evaluating this compound’s selectivity between microbial and mammalian cells?

  • Methodological Answer : Use hemolysis assays (e.g., erythrocyte lysis at 540 nm absorbance) and MTT assays on mammalian cell lines (e.g., HEK293). Normalize toxicity thresholds to therapeutic indices (TI = HC₅₀/MIC). Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
  • Data Presentation : Table comparing HC₅₀ (hemolytic concentration) and MIC values across cell types, with TI calculations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of variables: cell line origin (primary vs. immortalized), exposure duration, and peptide aggregation states. Use confocal microscopy to assess membrane disruption specificity. Validate findings with orthogonal assays (e.g., lactate dehydrogenase release vs. propidium iodide uptake) .
  • Data Analysis : Apply multivariate regression to identify confounding factors (e.g., serum protein interference) and publish negative results to reduce bias .

Q. What strategies improve the in vivo stability and targeted delivery of this compound in preclinical models?

  • Methodological Answer : Encapsulate peptides in liposomes or PEGylated nanoparticles to enhance serum stability. Use fluorescent tagging (e.g., FITC) for biodistribution tracking via IVIS imaging. Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Experimental Design : Include control groups with unmodified peptide and measure bacterial load reduction in target tissues (e.g., lung, skin) .

Q. How should dose-response heterogeneity in this compound’s efficacy be statistically analyzed?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across bacterial strains. Report confidence intervals and effect sizes to contextualize clinical relevance .
  • Data Presentation : Dose-response curves with error bars and Hill slope annotations. Supplement with raw data in appendices .

Guidelines for Data Integrity and Reporting

  • Referencing : Cite primary literature for peptide synthesis protocols, structural data, and bioactivity assays. Avoid non-peer-reviewed sources .
  • Contradiction Management : Clearly document experimental parameters (e.g., buffer composition, incubation times) to enable cross-study comparisons .
  • Ethical Compliance : Disclose animal ethics approvals (e.g., IACUC) and human cell line sourcing in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.